3-(But-3-ynyloxy)-4-methoxybenzaldehyde
Description
3-(But-3-ynyloxy)-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para position (C4) and a but-3-ynyloxy substituent at the meta position (C3) on the aromatic ring. The but-3-ynyloxy group introduces an alkyne moiety, which imparts unique reactivity and electronic properties to the compound. The alkyne functionality in the but-3-ynyloxy group may enhance its utility in click chemistry or as a precursor for further derivatization.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-but-3-ynoxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C12H12O3/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h1,5-6,8-9H,4,7H2,2H3 |
InChI Key |
KJUSOIQJHDXTRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The but-3-ynyloxy group in the target compound is electron-withdrawing due to the triple bond, comparable to nitro groups in 3-methoxy-4-nitrobenzaldehyde . This contrasts with electron-donating groups like cyclopentyloxy .
- Steric Effects: Bulky substituents (e.g., tert-butylphenoxymethyl ) reduce reactivity in nucleophilic aromatic substitution, whereas smaller groups (e.g., benzyloxy ) allow easier functionalization.
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